molecular formula C10H10N2O2 B2561553 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one CAS No. 869199-13-3

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one

Cat. No. B2561553
Key on ui cas rn: 869199-13-3
M. Wt: 190.202
InChI Key: QTOPHZUQBSGWGJ-UHFFFAOYSA-N
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Patent
US08835634B2

Procedure details

To 12 g (88.1 mmol) of N-ethylbenzene-1,2-diamine in 150 ml of methanol were added dropwise 8.1 g (92.5 mM) of oxalyl chloride. The exothermic mixture reached 55° C. and solidified. The mixture was heated at 130° C. for 2 h. The purple solid formed was filtered and washed with isopropanol to give 1-ethyl-1,4-dihydroquinoxaline-2,3-dione as a solid (7.2 g). Yield: 43%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5]([NH2:10])=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2].[C:11](Cl)(=[O:15])[C:12](Cl)=[O:13]>CO>[CH2:1]([N:3]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:10][C:12](=[O:13])[C:11]1=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)NC=1C(=CC=CC1)N
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 55° C.
CUSTOM
Type
CUSTOM
Details
The purple solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C(NC2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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